molecular formula C14H12N2OS2 B441795 N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide CAS No. 543707-03-5

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide

Cat. No.: B441795
CAS No.: 543707-03-5
M. Wt: 288.4g/mol
InChI Key: SPWKTHJTULXIPQ-AATRIKPKSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is a synthetic heterocyclic compound designed for advanced oncological research. Its molecular architecture, incorporating both thiophene and cyanoacrylamide motifs, is characteristic of scaffolds investigated for targeting multiple hallmarks of cancer . Similar compounds featuring the thiophene nucleus have demonstrated significant potential in anticancer studies, particularly against colorectal carcinoma cell lines such as HCT-116 and LoVo. Research on analogous structures indicates potential mechanisms of action including the induction of apoptosis through modulation of Bax/Bcl-2 protein ratios, disruption of mitochondrial membrane potential, and activation of executioner caspases . Furthermore, the acrylamide component is associated with compounds studied for their ability to interact with critical biological targets like DNA, potentially leading to cell cycle arrest and inhibition of proliferation . This multi-target profile makes it a compelling candidate for researchers investigating novel therapeutic strategies against aggressive cancers, with a focus on overcoming drug resistance and inducing programmed cell death . Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWKTHJTULXIPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes via Knoevenagel Condensation and Michael Addition

The synthesis of thiophene-containing acrylamides often begins with the formation of cyano-substituted thiophene intermediates. A key approach involves Knoevenagel condensation between 3-cyano-4,5-dimethylthiophen-2-amine and α,β-unsaturated carbonyl derivatives. For example, reacting 3-cyano-4,5-dimethylthiophen-2-amine with 3-(2-thienyl)acryloyl chloride in the presence of a base like triethylamine yields the target compound .

Optimization studies indicate that polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates. The reaction typically proceeds at 0–25°C to minimize side reactions such as hydrolysis of the acryloyl chloride . Yields range from 65% to 78%, depending on stoichiometric ratios and purification methods (Table 1).

Table 1: Reaction Conditions for Knoevenagel-Michael Addition

ReagentSolventTemperatureYield (%)
3-(2-Thienyl)acryloyl chlorideDMF0–25°C72
TriethylamineTHF25°C68
PyridineDichloromethane0°C65

Copper-Catalyzed Cyclization of Cyanothioacrylamides

A patent-pending method (US4912229A) describes the use of copper(II) acetate to catalyze the cyclization of cyanothioacrylamide intermediates . This route involves two steps:

  • Formation of α-cyanoacrylic acid derivatives : 3-Cyano-4,5-dimethylthiophen-2-amine reacts with 2-thienylacrylic acid in the presence of dicyclohexylcarbodiimide (DCC) to form an activated ester.

  • Oxidative decarboxylation : The intermediate undergoes copper-catalyzed decarboxylation at 80–100°C, yielding the acrylamide product .

Key advantages of this method include high regioselectivity and the avoidance of moisture-sensitive reagents. The use of anhydrous dimethyl sulfoxide (DMSO) as a solvent suppresses byproduct formation, achieving yields up to 85% .

One-Pot Tandem Reaction Using Cyanothioacetamide

Recent advances (PMC8655800) demonstrate a one-pot tandem reaction strategy combining Michael addition and intramolecular cyclization . Cyanothioacetamide reacts with α-bromochalcones (e.g., 2-bromo-1-(2-thienyl)prop-2-en-1-one) under basic conditions (KOH, ethanol), forming the acrylamide backbone via a thiolate intermediate. Subsequent cyclization at 60–80°C produces the target compound with 70–75% yield .

Mechanistic insights : Density functional theory (DFT) calculations reveal that the rate-limiting step involves thiocyanate elimination (activation energy: 63.4–77.2 kJ/mol), favoring trans-configured products .

Solid-Phase Synthesis for High-Purity Batches

Industrial-scale production often employs solid-phase synthesis to enhance purity. A reported protocol immobilizes 3-cyano-4,5-dimethylthiophen-2-amine on Merrifield resin, followed by coupling with 3-(2-thienyl)acrylic acid using N-hydroxysuccinimide (NHS) activation . After cleavage from the resin with trifluoroacetic acid, the product is isolated in >95% purity (HPLC). This method reduces purification steps and minimizes solvent waste .

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Purity (%)Scalability
Knoevenagel-Michael65–7890–95Moderate
Copper-catalyzed80–8595–98High
One-pot tandem70–7585–90Low
Solid-phase90–95>95High

The copper-catalyzed method offers the best balance of yield and scalability, while solid-phase synthesis is preferred for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique functional groups.

    Industry: Use in the development of new materials with specific properties (e.g., conductive polymers).

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide would depend on its specific application. For instance:

    In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    In materials science: It may contribute to the electronic properties of polymers through its conjugated system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual thiophene architecture and specific substituents. Below is a detailed comparison with structurally or functionally related acrylamides and heterocyclic derivatives:

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide Dual thiophene rings (3-cyano-4,5-dimethyl-2-thienyl and 2-thienyl), acrylamide linker 299.39 High polarity due to cyano group; potential for π-π stacking via thiophene moieties
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene core with ester and phenolic substituents 369.37 Exhibits 90% yield in synthesis; significant antioxidant activity (IC₅₀ = 17.00 μM for anti-inflammatory effects)
N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide Pyridine-thioether linkage, chlorophenyl group 347.85 Enhanced bioactivity due to thioether and chloro substitution; selective enzyme inhibition
(E)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)acrylamide Hydroxyethyl linker, methylthiophenyl group Not specified Combines thiophene and methylthio groups; reported antimicrobial and anticancer activity

Physicochemical Properties

  • However, the dual thiophene rings may counteract this via hydrophobic interactions .
  • Thermal Stability: Melting points for similar acrylamides range widely (215–300°C), influenced by substituents. For example, phenolic derivatives () show higher melting points (~300°C) due to hydrogen bonding .

Biological Activity

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(2-thienyl)acrylamide
  • Molecular Formula : C12H10N2OS
  • Molecular Weight : 226.29 g/mol
  • CAS Number : Not explicitly provided in the sources but closely related compounds have been cataloged.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acrylamide derivatives show promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives in the acrylamide family suggest that they can be effective against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (µM)
4aStaphylococcus aureus5.64
5aEscherichia coli8.33
7bPseudomonas aeruginosa13.40

These values indicate that modifications to the thienyl structure can enhance antibacterial activity, potentially making this compound a candidate for further investigation as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum. The following table summarizes the antifungal efficacy:

CompoundFungal StrainMIC (µM)
4aCandida albicans16.69
5aFusarium oxysporum56.74

The effectiveness of these compounds highlights the potential of thienyl-containing acrylamides in treating fungal infections .

Case Studies and Research Findings

  • Antimicrobial Synergism : A study demonstrated that certain derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and replication .
  • Cytotoxicity Assessments : Hemolytic activity tests indicated low toxicity levels for several derivatives, with % lysis significantly lower than that of Triton X-100, suggesting a favorable safety profile for potential therapeutic applications .

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